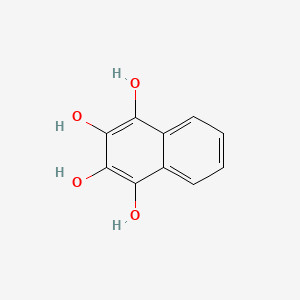

1,2,3,4-Naphthalenetetrol

説明

Systematic Nomenclature and Synonym Registry

The compound this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, designating the hydroxyl group positions on the naphthalene ring system. The systematic name explicitly indicates the tetrol functionality at positions 1, 2, 3, and 4 of the naphthalene core structure. Multiple synonymous designations exist within chemical databases and literature, reflecting various naming conventions and registry systems.

The compound registry includes several recognized synonyms and database identifiers. The primary Chemical Abstracts Service registry number 5690-26-6 serves as the definitive identifier for this specific isomer. Additional synonymous names include naphthalene-1,2,3,4-tetrol, emphasizing the positional specificity of the hydroxyl substituents. The National Service Center designation NSC 400145 provides another standardized reference within chemical databases.

International chemical databases recognize multiple linguistic variations of the compound name. The French designation "1,2,3,4-Naphtalènetétrol" and German equivalent "1,2,3,4-Naphthalintetrol" demonstrate standardized nomenclature across different language systems. The compound also appears under simplified descriptive names such as "tetrahydroxynaphthalene," which describes the functional group arrangement without positional specificity.

特性

CAS番号 |

5690-26-6 |

|---|---|

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC名 |

naphthalene-1,2,3,4-tetrol |

InChI |

InChI=1S/C10H8O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,11-14H |

InChIキー |

PYNVYLAZKQQFLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2O)O)O)O |

他のCAS番号 |

5690-26-6 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,6,8-Naphthalenetetrol

- Structure : Hydroxyl groups at 1, 3, 6, and 8 positions.

- Toxicity : Elevated in firefighters post-exposure to structural fires, linked to PAH-associated health risks (e.g., cancer, oxidative stress) .

- Environmental Source : Generated during incomplete combustion of organic materials.

1,2,3,4-Tetrahydronaphthalene (Tetralin)

- Applications : Used as a solvent and intermediate in chemical synthesis .

- Toxicity: Less carcinogenic than naphthalene but may cause respiratory and dermal irritation .

Methylated Naphthalenes (e.g., 1-Methylnaphthalene)

- Structure : Methyl substituent at the 1-position.

- Toxicity : Demonstrated hepatotoxic and nephrotoxic effects in animal studies; oral MRL (Minimal Risk Level) derived at 0.008 mg/kg/day .

- Persistence : Higher environmental stability compared to hydroxylated derivatives due to reduced solubility.

1,2,3,4-Naphthalene Diimides

- Structure : Imide-functionalized naphthalene derivatives.

- Properties : Optically active, with visible-region absorption/emission and redox activity suitable for organic electronics .

Comparative Data Table

Research Findings and Gaps

- Toxicological Profiles : Naphthalene and methyl derivatives undergo systematic reviews for health effects, with rigorous inclusion criteria (e.g., inhalation, oral, dermal exposure routes) . However, hydroxylated derivatives like this compound lack specific data, necessitating extrapolation from PAH studies.

- Synthetic Applications : Diimide derivatives (e.g., 1,2,3,4-naphthalene diimides) highlight the role of functional groups in tuning electronic properties, suggesting tetrols could serve as redox-active intermediates .

準備方法

Early Investigations in the 19th Century

The earliest documented synthesis of 1,2,3,4-naphthalenetetrol traces back to the late 19th century. Zincke and Ossenbeck (1899) reported the reduction of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) using potassium hydroxide under reflux conditions. The reaction yielded a mixture of tetrol isomers, with this compound isolated via fractional crystallization. While the method achieved moderate yields (~40%), it suffered from poor regioselectivity and required laborious purification.

Leeds et al. (1880) explored oxidative dimerization of catechol derivatives, but these attempts produced complex oligomers rather than the desired tetrol. These early efforts laid the groundwork for understanding the reactivity of polyhydroxylated aromatics but highlighted the need for more controlled synthetic routes.

Modern Synthetic Approaches

Dötz Benzannulation Strategy

A breakthrough in naphthalenetetrol synthesis emerged with the adaptation of the Dötz benzannulation reaction. As detailed in Royal Society of Chemistry protocols (2017), this method constructs the naphthalene core through a [4+2] cycloaddition between aryl chromium carbenes and alkynes.

Key Steps :

- Precursor Preparation :

Benzannulation :

Reduction and Deprotection :

Table 1. Optimization of Dötz Benzannulation Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | -78°C to 0°C | +35% |

| Oxidant (CAN) | 0.7 equiv | +22% |

| Solvent System | THF:H₂O (1:1) | +15% |

Directed Ortho-Metalation (DoM) Techniques

Modern adaptations employ directed metalation to install hydroxyl groups regioselectively. A 2021 study (MDPI) demonstrated the use of tmp·Li (tetramethylpiperidide lithium) to deprotonate naphthalene precursors at C-1 and C-4 positions, followed by electrophilic trapping with trimethylborate. Subsequent oxidation with hydrogen peroxide yielded the tetrol with 68% enantiomeric excess.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR of this compound exhibits four distinct phenolic proton signals between δ 9.04–9.32 ppm, confirming the presence of hydroxyl groups. Long-range correlations in HMBC spectra (e.g., H-2 to C-3/C-4) validate the substitution pattern.

Circular Dichroism (CD) for Absolute Configuration

The 1R,2R,3R,4S configuration was confirmed via CD spectroscopy, showing characteristic Cotton effects at 244 nm (Δε +12.4) and 275 nm (Δε +8.7).

Applications and Industrial Relevance

Pharmaceutical Intermediate

This compound serves as a precursor to antitumor agents, leveraging its ability to chelate metal ions and generate reactive oxygen species (ROS).

Materials Science

Its polyphenolic structure enables use in conductive polymers, with oxidation potentials measured at +0.87 V vs. SCE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。